molecular formula C10H12F3NO B13534473 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine

2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine

Cat. No.: B13534473
M. Wt: 219.20 g/mol
InChI Key: ONOCHPDMHCAHDO-UHFFFAOYSA-N
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Description

2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is an organic compound with the molecular formula C10H12F3NO. It is known for its unique trifluoroethoxy group, which imparts distinct chemical properties. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine typically involves multiple steps. One common method starts with 2-nitrochlorobenzene as the raw material. The process includes O-alkylation, reduction, diazotization, acid hydrolysis, etherification, condensation, and hydrazinolysis . Each step requires specific reagents and conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the same steps as the laboratory synthesis but with adjustments to reaction times, temperatures, and reagent concentrations to suit large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary or secondary amines .

Scientific Research Applications

2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of Silodosin, it targets the α1-adrenoceptor, which plays a role in smooth muscle contraction. The compound’s trifluoroethoxy group enhances its binding affinity and selectivity for the receptor .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)ethanamine
  • 2-(2,2,2-Trifluoroethoxy)phenoxyethanamine
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives

Uniqueness

2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is unique due to its specific trifluoroethoxy group attached to the phenyl ring, which imparts distinct chemical properties and enhances its reactivity and binding affinity in various applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-[3-(2,2,2-trifluoroethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)7-15-9-3-1-2-8(6-9)4-5-14/h1-3,6H,4-5,7,14H2

InChI Key

ONOCHPDMHCAHDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)CCN

Origin of Product

United States

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